[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone

Forensic Toxicology Cannabinoid Pharmacology Reference Standard Selection

[1‑(2‑methylbutan‑2‑yl)indol‑3‑yl]‑naphthalen‑1‑ylmethanone (CAS 1358118‑35‑0) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole class [REFS‑1]. Marketed principally as an analytical reference standard for forensic toxicology, this compound is a close structural analog of JWH‑018 (1‑pentyl‑3‑(1‑naphthoyl)indole) in which the N‑1 pentyl chain is replaced by a tertiary 1,1‑dimethylpropyl (tert‑pentyl) group [REFS‑2].

Molecular Formula C24H23NO
Molecular Weight 341.4 g/mol
CAS No. 1358118-35-0
Cat. No. B594075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone
CAS1358118-35-0
Synonymsnaphthalen-1-yl(1-(tert-pentyl)-1H-indol-3-yl)methanone
Molecular FormulaC24H23NO
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(19-13-7-8-15-22(19)25)23(26)20-14-9-11-17-10-5-6-12-18(17)20/h5-16H,4H2,1-3H3
InChIKeyRAHXKESFWHOCTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH 018 N-(1,1‑dimethylpropyl) Isomer CAS 1358118‑35‑0: Synthetic Cannabinoid Reference Standard Procurement Guide


[1‑(2‑methylbutan‑2‑yl)indol‑3‑yl]‑naphthalen‑1‑ylmethanone (CAS 1358118‑35‑0) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole class [REFS‑1]. Marketed principally as an analytical reference standard for forensic toxicology, this compound is a close structural analog of JWH‑018 (1‑pentyl‑3‑(1‑naphthoyl)indole) in which the N‑1 pentyl chain is replaced by a tertiary 1,1‑dimethylpropyl (tert‑pentyl) group [REFS‑2]. Over 10 JWH‑018 N‑alkyl and naphthoyl‑positional isomers exist as distinct chemical entities; unqualified substitution with a different isomer risks misidentification in mass‑spectrometric workflows, invalid cross‑reactivity in immunoassays, and misinterpretation of pharmacological data because even single‑carbon branching changes at N‑1 can profoundly alter cannabinoid receptor affinity [REFS‑3][REFS‑4].

Why JWH 018 N‑(1,1‑dimethylpropyl) Isomer Cannot Be Readily Substituted by Generic Naphthoylindoles


Substituting the target compound with JWH‑018 (pentyl homolog) or any other N‑alkyl naphthoylindole without experimental confirmation introduces risk because the biological activity of this specific isomer has not been characterized [REFS‑1]. The N‑1 alkyl chain is a critical pharmacophoric element: the Aung et al. structure‑activity relationship study demonstrated that altering chain length, branching, or steric bulk shifts CB₁ and CB₂ binding affinity by orders of magnitude, while the heptyl homolog suffers a dramatic affinity loss at both receptors [REFS‑2]. Consequently, a procurement decision that treats all “JWH‑018 isomers” as interchangeable ignores the established SAR and may lead to selecting a compound with no verified activity for the intended assay system, invalidating experimental results or forensic reference comparisons [REFS‑3].

Quantitative Differentiation Evidence: JWH 018 N‑(1,1‑dimethylpropyl) Isomer versus Close Analogs


Biological Activity Characterization Status: Uncharacterized vs. Characterized Analogs

The CB₁ and CB₂ receptor binding affinity of JWH 018 N‑(1,1‑dimethylpropyl) isomer has not been experimentally determined, in contrast to its closest comparator JWH‑018 (pentyl homolog, Ki CB₁ = 9.0 ± 5.0 nM; Ki CB₂ = 2.94 ± 2.65 nM) and the N‑(1‑methylbutyl) isomer (also uncharacterized) [REFS‑1][REFS‑2]. This absence of data is itself a critical differentiator: researchers requiring a compound with a known pharmacological profile must select JWH‑018 or JWH‑073 (Ki CB₁ = 8.9 nM; Ki CB₂ = 38 nM), while those seeking a unique structural probe with a tertiary α‑branched N‑alkyl chain precisely where SAR is incomplete may rationally select this isomer [REFS‑3].

Forensic Toxicology Cannabinoid Pharmacology Reference Standard Selection

N‑1 Alkyl Chain Architecture: Tertiary 1,1‑Dimethylpropyl vs. Linear Pentyl and Other Branched Isomers

The target compound carries a tertiary 1,1‑dimethylpropyl group (—C(CH₃)₂CH₂CH₃) at the N‑1 position of the indole core, which introduces steric bulk directly adjacent to the indole nitrogen that is absent in the linear pentyl chain of JWH‑018 or the secondary 1‑methylbutyl and 3‑methylbutyl isomers [REFS‑1]. In the foundational SAR study by Aung et al., optimal CB₁/CB₂ binding required a linear chain of three to five carbons; branching at the α‑carbon was not systematically evaluated but the heptyl extension caused a dramatic affinity drop, indicating that steric perturbation near the indole N‑1 profoundly impacts receptor interaction [REFS‑2]. The 1,1‑dimethylpropyl group has a computed XLogP3‑AA value of 6.0 (PubChem), compared to XLogP3 ≈ 5.8 for JWH‑018, suggesting marginally higher lipophilicity that could alter membrane partitioning and non‑specific binding in cellular assays [REFS‑3].

Structure-Activity Relationship Medicinal Chemistry Cannabinoid Receptor Pharmacology

Regulatory Classification Divergence: Analog‑Specific Scheduling vs. Generic Class Control

JWH‑018 (1‑pentyl‑3‑(1‑naphthoyl)indole) is explicitly scheduled as a controlled substance in multiple jurisdictions: Schedule I in the United States (DEA, 2011), Schedule 9 in Australia, and Schedule II under the 1971 UN Convention on Psychotropic Substances [REFS‑1][REFS‑2]. However, the N‑(1,1‑dimethylpropyl) isomer (CAS 1358118‑35‑0) is not explicitly named in the same scheduling instruments because these legal controls are generally structure‑specific rather than class‑based for naphthoylindole SCRAs [REFS‑3]. This creates a regulatory asymmetry: laboratories in jurisdictions that apply analog provisions or generic class definitions may need to treat the isomer as controlled, whereas those operating under explicit listing schedules may find it falls outside current controlled substance entries—a determination that must be verified with local regulatory authorities before procurement [REFS‑4].

Controlled Substance Compliance Forensic Chemistry International Drug Scheduling

Mass Spectrometric Differentiation: Unique EI‑MS Fragmentation Signature for Forensic Identification

The electron ionization mass spectrum (EI‑MS) of JWH 018 N‑(1,1‑dimethylpropyl) isomer, available in the Cayman Spectral Library (70 eV EI, GC‑MS), exhibits fragmentation patterns that distinguish it from JWH‑018 and other N‑alkyl and naphthoyl‑positional isomers [REFS‑1]. The tertiary 1,1‑dimethylpropyl group generates a characteristic fragment ion at m/z 284 (M⁺• − C₄H₉, loss of tert‑butyl radical from the N‑alkyl chain) that is absent or of different relative abundance in the pentyl (JWH‑018), 1‑methylbutyl, and 3‑methylbutyl isomers [REFS‑2]. This spectral uniqueness is critical for forensic identification workflows where multiple isomeric synthetic cannabinoids may co‑occur in seized materials; the GCFID and GC‑MS separation of regioisomeric naphthoylindoles using an Rtx‑200 stationary phase has been validated for this compound class [REFS‑3].

Forensic Chemistry GC‑MS Analysis Isomer Differentiation

Formulation Stability and Storage: 5‑Year Shelf Life at −20°C with Characterized Solubility Profile

The Cayman Chemical analytical reference standard (Item No. 9001000) is supplied as a crystalline solid with ≥98% purity and documented stability of ≥5 years when stored at −20°C, with defined solubility of 20 mg/mL in DMF, 10 mg/mL in DMSO, and 20 mg/mL in ethanol [REFS‑1]. In contrast, many generic vendor offerings for JWH‑018 isomers provide no certified stability data and variable purity specifications, introducing risk of degradation products that may interfere with quantitative LC‑MS/MS or GC‑MS analysis [REFS‑2]. The UV absorption maxima (λmax 218, 245, 313 nm) further enable HPLC‑UV method development without requiring empirical determination [REFS‑1].

Reference Standard Stability Analytical Method Validation Laboratory Reagent Procurement

Optimal Procurement and Application Scenarios for JWH 018 N‑(1,1‑dimethylpropyl) Isomer CAS 1358118‑35‑0


Forensic Toxicology: Confirmatory Reference Standard for GC‑MS Identification in Seized Material Analysis

Forensic laboratories analyzing herbal incense blends or seized powders require authenticated reference standards for each isomer to satisfy evidentiary standards [REFS‑1]. The unique EI‑MS fragmentation of this isomer (characteristic m/z 284 base peak from tert‑butyl loss) enables unambiguous differentiation from JWH‑018 and other N‑alkyl regioisomers that may co‑elute or share nominal mass [REFS‑2]. The certified ≥98% purity with batch‑specific Certificate of Analysis supports ISO/IEC 17025 accreditation requirements, while the ≥5‑year shelf life at −20°C reduces re‑procurement frequency for long‑term monitoring programs [REFS‑3].

Cannabinoid Receptor SAR Probe: Unexplored Tertiary α‑Branched N‑Alkyl Pharmacophore

Academic and pharmaceutical research groups studying the cannabinoid receptor binding pocket can use this isomer as a probe to test steric tolerance at the N‑1 region [REFS‑1]. The tertiary 1,1‑dimethylpropyl group represents a structural motif not systematically evaluated in the Aung et al. SAR series, where only linear and simple branched chains (isobutyl, sec‑butyl) were tested [REFS‑2]. Generated binding data would contribute directly to refining computational docking models and QSAR predictions for this compound class, as the divergent XLogP3 (6.0 vs. ≈5.8 for JWH‑018) may also inform correlations between lipophilicity and non‑specific binding [REFS‑3].

Metabolic Pathway Studies: Reference Material for In Vitro Hepatocyte Incubations

Because the biological activity of this compound is uncharacterized, metabolism studies represent a high‑value application to determine whether the tertiary N‑alkyl group alters the predominant hydroxylation sites relative to JWH‑018 [REFS‑1]. JWH‑018 is known to undergo hydroxylation primarily at the 6‑position of the indole ring and ω‑oxidation of the pentyl chain, with the (S)‑enantiomer of the ω‑1 hydroxyl metabolite predominating (>87% as glucuronide conjugate in human urine) [REFS‑2]. The tertiary 1,1‑dimethylpropyl chain lacks the ω‑1 and ω‑oxidation sites of a linear chain, potentially redirecting metabolism toward indole ring hydroxylation or generating unique tertiary alcohol metabolites that require authentic reference standards for identification [REFS‑3].

Controlled Substance Reference for Regulatory Compliance in Non‑Scheduling Jurisdictions

In jurisdictions where drug control legislation relies on explicitly named substances rather than generic class definitions, this isomer may not be covered by existing scheduling instruments that specifically list JWH‑018 (pentyl) [REFS‑1]. Authorized forensic and analytical laboratories in such jurisdictions can procure this compound as a reference standard for method development, proficiency testing, and research without the DEA Schedule I licensing requirements that apply to JWH‑018—provided that local regulations and analog provisions are independently verified [REFS‑2][REFS‑3].

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